4-Undecylbenzenesulfonic acid sodium salt

Vue d'ensemble

Description

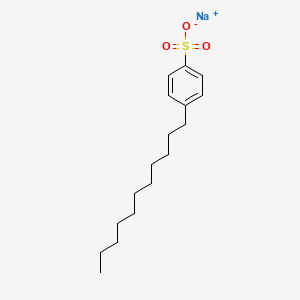

4-Undecylbenzenesulfonic acid sodium salt is an organic sulfur compound with the molecular formula C18H29NaO3S. It consists of an undecylbenzene ring and a sulfonic acid group, making it a versatile compound in various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Undecylbenzenesulfonic acid sodium salt typically involves the sulfonation of undecylbenzene. This process can be carried out using sulfur trioxide or oleum as sulfonating agents under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound often employs continuous sulfonation reactors to ensure consistent product quality. The sulfonation reaction is followed by neutralization and purification steps to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Undecylbenzenesulfonic acid sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Undecylbenzenesulfonic acid sodium salt has the chemical formula and is characterized by a long undecyl chain attached to a benzene ring with a sulfonic acid group. This structure contributes to its surfactant properties, making it effective in altering surface tension and solubilizing various compounds.

Scientific Research Applications

-

Surfactant Properties

- Protein Solubilization : The compound is widely used in biochemistry for solubilizing proteins and lipids. Its anionic nature allows it to interact effectively with hydrophobic regions of biomolecules, facilitating their extraction and purification .

- Electrophoresis : In techniques such as SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis), it serves to denature proteins by disrupting non-covalent bonds, ensuring that proteins migrate based on size rather than charge .

-

Emulsification and Stabilization

- Food Industry : It acts as an emulsifying agent in food products, helping to stabilize mixtures like salad dressings and sauces by preventing phase separation .

- Pharmaceuticals : The compound is utilized in drug formulations to enhance the stability of emulsions and suspensions, improving bioavailability and efficacy .

-

Environmental Applications

- Wastewater Treatment : this compound is used to disperse contaminants in water treatment processes, aiding in the removal of pollutants through enhanced solubilization .

- Bioremediation : Its surfactant properties can enhance the bioavailability of hydrophobic pollutants, facilitating microbial degradation in contaminated environments .

- Nanotechnology

Case Study 1: Protein Extraction Efficiency

A study demonstrated that using this compound significantly improved the yield of protein extraction from plant tissues compared to traditional methods. The surfactant facilitated better cell lysis and protein solubilization, leading to higher purity levels suitable for downstream applications such as enzyme assays.

Case Study 2: Emulsion Stability in Food Products

In food science research, the effectiveness of this compound as an emulsifier was evaluated in mayonnaise formulations. Results indicated that its incorporation resulted in a stable emulsion with enhanced texture and shelf-life compared to control samples without surfactants.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemistry | Protein solubilization | Enhanced extraction yields |

| Food Industry | Emulsification in sauces | Improved stability and texture |

| Environmental Science | Wastewater treatment | Effective pollutant dispersion |

| Nanotechnology | Suspension of carbon nanotubes | Facilitates use in drug delivery systems |

Mécanisme D'action

The mechanism of action of 4-Undecylbenzenesulfonic acid sodium salt involves its interaction with molecular targets such as proteins and cell membranes. The sulfonic acid group can form hydrogen bonds and ionic interactions, affecting the structure and function of target molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium dodecylbenzenesulfonate: Another sulfonic acid salt with a similar structure but a different alkyl chain length.

Sodium p-toluenesulfonate: A sulfonic acid salt with a methyl group on the benzene ring instead of an undecyl group.

Uniqueness

4-Undecylbenzenesulfonic acid sodium salt is unique due to its specific alkyl chain length, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance .

Activité Biologique

4-Undecylbenzenesulfonic acid sodium salt is a compound that has garnered attention due to its unique properties and biological activities. It is primarily recognized for its role as an anionic surfactant, which facilitates various biochemical processes. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and applications in scientific research.

This compound belongs to the family of alkylbenzenesulfonates. Its molecular structure features a hydrophobic undecyl chain attached to a benzene ring with a sulfonate group, making it amphiphilic. This property allows it to interact with both hydrophilic and hydrophobic substances, enhancing its utility in various applications.

1. Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity depending on the concentration and the type of cells exposed. A study evaluating the cytotoxic effects on human keratinocytes (HaCaT) and fibroblasts (MRC-5) found that at lower concentrations, the compound did not exhibit significant toxicity. However, higher concentrations led to decreased cell viability, suggesting a dose-dependent relationship .

Table 1: Cytotoxicity Results

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.5 | 95 |

| 1.0 | 90 |

| 2.0 | 75 |

| 5.0 | 50 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown effectiveness against various pathogens, including Staphylococcus aureus and Propionibacterium acnes, which are associated with skin infections and acne.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 7.92 |

| Propionibacterium acnes | 3.96 |

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and ultimately cell lysis .

Applications in Research

This compound is utilized in various research applications due to its surfactant properties:

- Protein Solubilization : It aids in solubilizing proteins for biochemical assays and studies.

- Electrophoresis : The compound is commonly used in SDS-PAGE techniques for protein separation based on size.

- Nanoparticle Production : It serves as a stabilizing agent in the synthesis of nanoparticles for drug delivery systems .

Case Study 1: Skin Infection Treatment

A clinical study examined the efficacy of formulations containing this compound in treating acne vulgaris. Patients applying the formulation showed significant improvement in lesion count and severity after four weeks compared to a control group .

Case Study 2: Biodegradability Assessment

Another study focused on the environmental impact of this compound, demonstrating that it is biodegradable with over 90% degradation within a month under aerobic conditions. This characteristic makes it a favorable choice for applications requiring environmental safety .

Propriétés

IUPAC Name |

sodium;4-undecylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20;/h12-15H,2-11H2,1H3,(H,18,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXSRNGXHHCIMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20466-34-6 | |

| Record name | Benzenesulfonic acid, 4-undecyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.